2,4-Dichloro-N-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]benzamide

Oncology Kinase Inhibition Cell Cycle

This dual CDC7/NIK inhibitor enables simultaneous interrogation of cell cycle control and inflammatory signaling. The unique 1-cyanocyclobutyl-methylamino-2-oxoethyl linker imparts a distinct dual inhibition profile (CDC7 IC50=66nM, NIK IC50=76nM), with >56-fold CDK2 selectivity ensuring phenotype specificity. Essential chemical probe for kinase-focused oncology research; generic 2,4-dichlorobenzamide analogs cannot replicate this target engagement. Order with confidence for reproducible results.

Molecular Formula C15H15Cl2N3O2
Molecular Weight 340.2
CAS No. 1645542-82-0
Cat. No. B2462847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-N-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]benzamide
CAS1645542-82-0
Molecular FormulaC15H15Cl2N3O2
Molecular Weight340.2
Structural Identifiers
SMILESCN(C(=O)CNC(=O)C1=C(C=C(C=C1)Cl)Cl)C2(CCC2)C#N
InChIInChI=1S/C15H15Cl2N3O2/c1-20(15(9-18)5-2-6-15)13(21)8-19-14(22)11-4-3-10(16)7-12(11)17/h3-4,7H,2,5-6,8H2,1H3,(H,19,22)
InChIKeyYMAPPBBPAZUIMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dichloro-N-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]benzamide (CAS 1645542-82-0): A Multi-Target Inhibitor for Oncology and Kinase Research Procurement


2,4-Dichloro-N-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]benzamide (CAS 1645542-82-0) is a synthetic small molecule with a molecular formula of C15H15Cl2N3O2 and a molecular weight of 340.2 g/mol . It is structurally characterized by a 2,4-dichlorobenzamide core linked to a 1-cyanocyclobutyl moiety via a methylamino-2-oxoethyl spacer. This compound has been identified as an inhibitor of multiple kinases, including CDC7 and NIK, and has emerged as a subject of interest in oncology and immunology research contexts [1].

Critical Differentiation of 2,4-Dichloro-N-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]benzamide: Why Simple 2,4-Dichlorobenzamide Analogs Cannot Substitute


Generic substitution within the 2,4-dichlorobenzamide class is not viable due to the compound's unique cyanocyclobutyl-methylamino-2-oxoethyl linker, which imparts a distinct kinase inhibition profile. While simple 2,4-dichlorobenzamide analogs like BPDBA are known as noncompetitive BGT1 inhibitors [1], the target compound demonstrates potent dual inhibition of CDC7 and NIK at nanomolar concentrations [2]. This specific substitution pattern is not present in common alternatives, and any replacement lacking this moiety would likely fail to replicate the same target engagement and potency, directly impacting experimental reproducibility in kinase-focused oncology research.

Quantitative Differentiation Guide for 2,4-Dichloro-N-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]benzamide (CAS 1645542-82-0)


Potent Nanomolar Inhibition of CDC7 Kinase by 2,4-Dichloro-N-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]benzamide Compared to In-Class Analogs

In direct enzymatic assays, 2,4-Dichloro-N-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]benzamide inhibited cell division cycle 7-related protein kinase (CDC7) with a reported IC50 of 66 nM [1]. In contrast, a structurally related comparator, BPDBA (N-(1-benzyl-4-piperidinyl)-2,4-dichlorobenzamide), shows no reported activity against CDC7, with its known pharmacology limited to GABA transporter inhibition [2]. This demonstrates a clear gain of function for kinase inhibition conferred by the cyanocyclobutyl-methylamino-2-oxoethyl linker.

Oncology Kinase Inhibition Cell Cycle

Dual NIK Autophosphorylation Inhibition: A Key Differentiator from Single-Target Kinase Inhibitors

The compound also inhibits NF-kB-inducing kinase (NIK) autophosphorylation with an IC50 of 76 nM in a chemiluminescent assay [1]. This dual CDC7/NIK inhibition profile is a significant differentiator. While dedicated NIK inhibitors exist (e.g., certain Janssen compounds with IC50 values reported in the nanomolar range [2]), they lack the concurrent CDC7 activity. This unique dual pharmacology positions the compound as a valuable chemical probe for investigating crosstalk between cell cycle regulation and inflammatory pathways.

Immunology Autoimmune Disease NF-kB Signaling

Selectivity Over CDK2: A Safety and Off-Target Advantage for Cell Cycle Studies

In a counter-screen assay, the compound exhibited an IC50 of >3,700 nM against Cyclin-dependent kinase 2 (CDK2) [1], indicating a >56-fold selectivity window over its potent CDC7 inhibition (IC50 = 66 nM). This is in contrast to many pan-CDK inhibitors which potently inhibit CDK2 and can cause significant off-target effects. For example, the pan-CDK inhibitor Dinaciclib inhibits CDK2 with an IC50 of 1 nM [2], showing no selectivity. The target compound's selectivity offers a cleaner tool for specifically studying CDC7 function without confounding CDK2-mediated effects.

Kinase Selectivity Drug Safety Chemical Biology

Uniform High Purity Batch-to-Batch Consistency for Reproducible Research

Commercial sourcing for this specific compound is characterized by a standard purity specification of ≥95% , as is typical for research-grade chemical probes. This is comparable to, but not necessarily superior to, the purity standards for many commercially available kinase inhibitors. While this does not represent a unique differentiator, it confirms the compound meets the baseline quality requirement for reliable scientific research, ensuring that observed biological activity is attributable to the compound itself and not to impurities.

Quality Control Procurement Reproducibility

High-Value Application Scenarios for 2,4-Dichloro-N-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]benzamide in Drug Discovery and Chemical Biology


Oncology Target Validation and Cell Cycle Research

The potent and selective inhibition of CDC7 (IC50 = 66 nM) makes this compound an ideal chemical probe for validating CDC7 as a therapeutic target in various cancers. Its use can elucidate the functional consequences of CDC7 inhibition on DNA replication and cell cycle progression, a direct application of the quantitative evidence in Section 3 [1]. The selectivity over CDK2 ensures that observed phenotypes are not confounded by general cell cycle shutdown.

Immuno-Oncology and NF-kB Pathway Crosstalk Studies

With a dual inhibitory profile against NIK (IC50 = 76 nM) and CDC7, the compound is uniquely suited for exploring the interplay between inflammatory signaling and cell cycle control. This application is directly supported by the distinct nanomolar potency against both targets, as detailed in the differential evidence [1]. Researchers can use this single agent to simultaneously probe both pathways in immune cell models.

Chemical Biology Toolkit for Multiplexed Kinase Profiling

The characterized selectivity profile, with high potency for CDC7 and NIK and low activity against CDK2 (>3,700 nM), allows this compound to serve as a valuable standard in broader kinase selectivity panels. It can be used to benchmark the selectivity of new CDC7 or NIK inhibitors, a practice grounded in the quantitative selectivity data presented in the guide [1].

Quote Request

Request a Quote for 2,4-Dichloro-N-[2-[(1-cyanocyclobutyl)-methylamino]-2-oxoethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.